molecular formula C10H12BrNO B1375113 1-(4-Bromobenzyl)-3-hydroxyazetidine CAS No. 1054483-33-8

1-(4-Bromobenzyl)-3-hydroxyazetidine

Cat. No.: B1375113
CAS No.: 1054483-33-8
M. Wt: 242.11 g/mol
InChI Key: ICKLFNDLXRKNQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromobenzyl compounds are a class of organic compounds that contain a benzyl group substituted with a bromine atom . They are used in various fields of scientific research due to their potential applications.


Synthesis Analysis

The synthesis of bromobenzyl compounds often involves multi-step processes. For example, the synthesis of ethyl 4-(4-bromobenzyl)-1-piperazinecarboxylate involves the reaction of piperazine with 4-bromobenzyl chloride, followed by esterification with ethyl chloroformate .


Molecular Structure Analysis

The molecular structure of bromobenzyl compounds can be determined using various spectroscopic techniques. For example, the structure of 4-bromobenzyl bromide has been determined to be C7H6Br2 .


Chemical Reactions Analysis

Bromobenzyl compounds can undergo various chemical reactions. For example, 4-bromobenzyl alcohol can undergo oxidation to yield 4-bromobenzaldehyde .


Physical and Chemical Properties Analysis

The physical and chemical properties of bromobenzyl compounds can vary depending on the specific compound. For example, 4-bromobenzyl bromide has a molecular weight of 249.93 g/mol and is a white solid .

Scientific Research Applications

Novel Synthesis and Medicinal Applications

  • 1-(4-Bromobenzyl)-3-hydroxyazetidine and related compounds have been explored for their potential in novel synthesis pathways and medicinal applications. Glawar et al. (2013) discussed the chemical synthesis of 3-hydroxyazetidine carboxylic acids from D-glucose, indicating their value as non-proteinogenic amino acids in peptides for medicinal chemistry (Glawar et al., 2013). Similarly, Van Hende et al. (2009) evaluated synthetic strategies towards 3-fluoroazetidine-3-carboxylic acid, a cyclic fluorinated beta-amino acid with high potential in medicinal chemistry (Van Hende et al., 2009).

Biochemical and Pharmacological Properties

  • Research has also focused on the biochemical and pharmacological properties of related azetidine derivatives. Harada et al. (2012) identified potent inhibitors of 17β-hydroxysteroid dehydrogenase type 3 based on oxazolidinedione and thiazolidinedione derivatives, starting from a compound related to this compound (Harada et al., 2012). Yue et al. (2017) developed INCB24360 (epacadostat), a potent IDO1 inhibitor with a molecular structure containing several functional groups, including bromide, highlighting the significance of such compounds in drug development (Yue et al., 2017).

Antimicrobial and Antioxidant Activities

  • The antimicrobial and antioxidant activities of azetidine derivatives have been a significant area of research. Ustabaş et al. (2020) synthesized and characterized a compound containing 1,3,4-oxadiazole and 1,2,4-triazole heterocyclic rings, demonstrating antimicrobial activities against various bacteria and Leishmania major (Ustabaş et al., 2020). Menteşe et al. (2015) synthesized benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings, showing α-glucosidase inhibitory, antimicrobial, and antioxidant activities (Menteşe et al., 2015).

Potential in Electrocatalysis and Sensors

  • Tajik et al. (2014) utilized a ferrocene-derivative compound, 1-(4-bromobenzyl)-4-ferrocenyl-1H-[1,2,3]-triazole, to construct a modified-graphene paste electrode, demonstrating its application in electrocatalysis and as a sensor (Tajik et al., 2014).

Safety and Hazards

Bromobenzyl compounds can pose various safety hazards. For example, 4-bromobenzyl alcohol is considered hazardous by the 2012 OSHA Hazard Communication Standard and can cause skin irritation, serious eye irritation, and respiratory sensitization .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-9-3-1-8(2-4-9)5-12-6-10(13)7-12/h1-4,10,13H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICKLFNDLXRKNQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromobenzyl)-3-hydroxyazetidine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromobenzyl)-3-hydroxyazetidine
Reactant of Route 3
Reactant of Route 3
1-(4-Bromobenzyl)-3-hydroxyazetidine
Reactant of Route 4
Reactant of Route 4
1-(4-Bromobenzyl)-3-hydroxyazetidine
Reactant of Route 5
Reactant of Route 5
1-(4-Bromobenzyl)-3-hydroxyazetidine
Reactant of Route 6
Reactant of Route 6
1-(4-Bromobenzyl)-3-hydroxyazetidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.